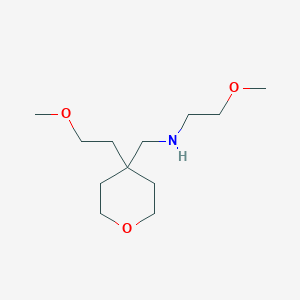

2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethan-1-amine

Description

This compound features a tetrahydropyran (THP) core substituted at the 4-position with a 2-methoxyethyl group. A methylene bridge connects the THP ring to a secondary amine, which is further substituted with a 2-methoxyethyl chain. The structure combines lipophilic (THP, methylene) and hydrophilic (methoxy) elements, making it a candidate for diverse biological interactions.

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

2-methoxy-N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]ethanamine |

InChI |

InChI=1S/C12H25NO3/c1-14-7-3-12(4-8-16-9-5-12)11-13-6-10-15-2/h13H,3-11H2,1-2H3 |

InChI Key |

MTTFRJLQZIIWMK-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CCOCC1)CNCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the methoxyethyl group. The final step involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituents on the Tetrahydropyran Ring

Compound A : 2-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine (CAS 1247197-13-2)

- Key Difference : Lacks the 2-methoxyethyl substituent on the THP ring (replaced by a simple methyl group).

- Biological activity may differ due to altered electronic effects .

Compound B : N-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine (CAS 1485959-63-4)

Amine Group Modifications

Compound C : N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

- Key Difference : Replaces the methylene-linked ethylamine with a piperidin-4-amine group.

- Impact : The piperidine ring introduces rigidity and additional basicity. This structural change could enhance binding to targets requiring specific spatial arrangements, such as G-protein-coupled receptors .

Compound D : N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2)

Functional Group Comparisons

Methoxyethyl vs. Ethyl Substituents

- Example: highlights that [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits superior fungal histone deacetylase (HDAC) inhibition compared to non-methoxy analogs.

- Rationale : Methoxy groups enhance hydrogen bonding and electron-donating effects, improving ligand-receptor interactions. This suggests that the target compound’s dual methoxyethyl groups could confer similar advantages .

Structure-Activity Relationship (SAR) Insights

- Hydrophilicity : Methoxy groups increase solubility in aqueous environments, critical for bioavailability. Compounds lacking these groups (e.g., Compound A, D) may exhibit poorer pharmacokinetics.

- Steric Effects : Bulky substituents on the THP ring (e.g., 2-methoxyethyl in the target compound) may hinder binding to flat enzymatic pockets but enhance selectivity for larger active sites.

- Electronic Effects : Electron-rich methoxy groups can stabilize charge-transfer interactions, as observed in HDAC inhibitors () .

Data Table: Key Structural and Hypothetical Properties

| Compound Name | Molecular Weight | Key Substituents | Hypothetical LogP | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | ~287.38 g/mol | THP-4-(2-methoxyethyl), 2-methoxyethylamine | 1.8 | Antifungal, HDAC inhibition |

| Compound A (CAS 1247197-13-2) | ~215.29 g/mol | THP-4-methyl, 2-methoxyethylamine | 2.1 | Reduced solubility, weaker HDAC binding |

| Compound B (CAS 1485959-63-4) | ~244.35 g/mol | THP-4-(2-methoxyethyl), ethylamine | 2.4 | Lower potency due to lack of methoxy |

| Compound C (Piperidine analog) | ~256.38 g/mol | THP-4-(2-methoxyethyl), piperidin-4-amine | 1.5 | Enhanced rigidity, GPCR targeting |

| Compound D (CAS 220641-87-2) | ~115.17 g/mol | THP-4-methyl, methylamine | 1.2 | Limited bioactivity |

Note: LogP values estimated using fragment-based methods; bioactivity inferred from structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.